molecular formula C18H21N3O4S B2987432 Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate CAS No. 451466-02-7

Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate

Cat. No. B2987432
CAS RN: 451466-02-7
M. Wt: 375.44
InChI Key: NFHJIRWTMZDXON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . Their physicochemical properties and drug likeness were predicted in silico .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These derivatives, including Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate-related compounds, showed significant potential against various cancer cell lines. Compounds synthesized in these studies exhibited low IC50 values, indicating strong anticancer activity relative to established drugs like doxorubicin, thus highlighting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Antibacterial and Antifungal Activities

Another area of application is in the synthesis of novel derivatives with antibacterial and antifungal properties. Studies have synthesized compounds by Knoevenagel condensation involving Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate and demonstrated significant biological activity against standard strains of bacteria and fungi. These findings suggest the potential of such compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Anisetti & Reddy, 2012).

Synthesis of Heterocyclic Compounds

The compound also plays a crucial role in the synthesis of heterocyclic compounds with potential pharmacological applications. Research has focused on synthesizing N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which were then screened for antibacterial activity. These studies underline the versatility of Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate in synthesizing a wide range of biologically active compounds (Iqbal et al., 2017).

properties

IUPAC Name

ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-25-17(24)12-6-5-9-20(10-12)15(22)11-21-16(23)13-7-3-4-8-14(13)19-18(21)26/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHJIRWTMZDXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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